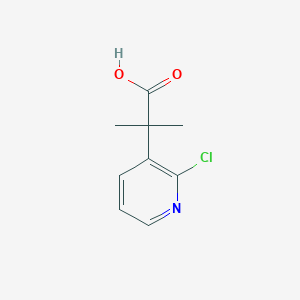

2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid

Vue d'ensemble

Description

“2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid” is a chemical compound with the linear formula C7H6ClNO2 . It’s a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Chemical Reactions Analysis

While specific chemical reactions involving “2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid” are not detailed in the available resources, pyridine derivatives are known to participate in a variety of chemical transformations . For instance, Suzuki–Miyaura coupling is a widely applied transition metal catalysed carbon–carbon bond forming reaction .Applications De Recherche Scientifique

Synthesis and Probing of Nicotinic Receptors :

- A study by Zhang, Tomizawa, and Casida (2004) described the synthesis of 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene and -tetrahydrofuran using alpha-nitro ketone intermediates. These compounds were utilized to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction (Zhang, Tomizawa, & Casida, 2004).

Crystal Structure and Computational Study :

- Shen, Huang, Diao, and Lei (2012) conducted a study on pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, focusing on their synthesis, crystal structure, and computational study. This research provided insights into the molecular structure and thermodynamic properties of these compounds (Shen, Huang, Diao, & Lei, 2012).

Glycosidation of Sterically Hindered Alcohols :

- Szpilman and Carreira (2009) explored the use of 2-chloro-2-methylpropanoic ester in the glycosidation of alcohols. This process was effective for sterically hindered alcohols, producing high yields and beta-selectivity without forming orthoester side products (Szpilman & Carreira, 2009).

Multinuclear NMR Study of Complexes :

- Tessier and Rochon (1999) conducted a multinuclear NMR study on complexes involving pyridine derivatives, providing valuable insights into the spectroscopic properties and structural details of these compounds (Tessier & Rochon, 1999).

Solid-State Versatility of Molecular Salts/Cocrystals :

- Oruganti, Nechipadappu, Khade, and Trivedi (2017) examined molecular salts of 2-Chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives. Their study highlighted the importance of halogen bonds in these molecular structures, contributing to the understanding of crystal stabilization (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Anaerobic Biofuel Production :

- Bastian, Liu, Meyerowitz, Snow, Chen, and Arnold (2011) demonstrated the use of engineered enzymes for the anaerobic production of 2-methylpropan-1-ol (isobutanol), a potential biofuel, in Escherichia coli. This research is significant for biofuel commercialization (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).

Propriétés

IUPAC Name |

2-(2-chloropyridin-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-9(2,8(12)13)6-4-3-5-11-7(6)10/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCYUAQQSCDCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(N=CC=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-dichloro-N-[3-oxo-3-(piperidin-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2965603.png)

![2-(4-butoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2965608.png)

![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2965609.png)

![6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B2965612.png)

![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2965613.png)

![2-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2965614.png)

![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2965622.png)